molecular formula C13H12O2 B13900960 2-Ethylnaphthalene-1-carboxylic acid

2-Ethylnaphthalene-1-carboxylic acid

Cat. No.: B13900960
M. Wt: 200.23 g/mol
InChI Key: MRDQZUZLQVBBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylnaphthalene-1-carboxylic acid is a specialized naphthalene derivative designed for chemical and pharmaceutical research. This compound features a naphthalene core substituted with an ethyl group and a carboxylic acid at the 1-position, a structure known to be a valuable intermediate in organic synthesis . Similar naphthalenecarboxylic acid scaffolds are frequently explored in medicinal chemistry for their potential as receptor antagonists and are utilized in material science, for instance, in the synthesis of polymers and dyes . The carboxylic acid functional group allows for further derivatization into various amides, esters, and other derivatives, making it a versatile precursor . Researchers value this compound for developing novel substances in areas such as drug discovery and advanced material design. As with all compounds of this class, proper handling procedures should be followed. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

2-ethylnaphthalene-1-carboxylic acid

InChI

InChI=1S/C13H12O2/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13(14)15/h3-8H,2H2,1H3,(H,14,15)

InChI Key

MRDQZUZLQVBBRM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2C=C1)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethylnaphthalene 1 Carboxylic Acid

Novel Catalytic Approaches for Carbonylation and Carboxylation of Naphthalene (B1677914) Precursors

The direct introduction of a carboxylic acid group onto a naphthalene scaffold represents an efficient synthetic strategy. Modern catalytic methods, including transition metal-catalyzed reactions and electro- or photocatalytic approaches, offer promising avenues for achieving this transformation with high selectivity and under milder conditions than classical methods.

Transition Metal-Catalyzed Carbonylation Reactions

Transition metal catalysis provides a powerful tool for the formation of C-C bonds, and the carbonylation of aryl halides or related precursors is a well-established method for synthesizing aromatic carboxylic acids. researchgate.net Catalytic systems based on palladium, cobalt, rhodium, and nickel have been investigated for the carbonylation of halogen-substituted naphthalenes. google.com For the synthesis of 2-Ethylnaphthalene-1-carboxylic acid, a suitable precursor would be 1-halo-2-ethylnaphthalene (e.g., 1-bromo-2-ethylnaphthalene).

The general mechanism involves the oxidative addition of the aryl halide to a low-valent metal center, followed by the insertion of carbon monoxide (CO) into the metal-carbon bond to form an aroyl-metal complex. Subsequent hydrolysis or reaction with an alcohol yields the carboxylic acid or ester, respectively, regenerating the active catalyst. Homogeneous catalytic oxidative carbonylation of naphthalene using palladium salt solutions in the presence of a reoxidizer has been highlighted as an attractive method for producing naphthalenecarboxylic acid derivatives, offering a potential route to few-step, highly selective syntheses. researchgate.net

Table 1: Examples of Catalytic Systems for Naphthalene Carboxylation/Carbonylation This table presents generalized systems for naphthalene and its derivatives, which are applicable to precursors of this compound.

Catalyst SystemPrecursor TypeConditionsProductReference
Pd(OAc)₂ / t-BuOOH / CH₂=CHCH₂ClNaphthaleneCO atmosphereNaphthalenecarboxylic acid researchgate.net
Pd(OAc)₂ / K₂S₂O₈NaphthaleneCO atmosphere, Trifluoroacetic acidNaphthalenecarboxylic acid researchgate.net
Co₂(CO)₈1-ChloronaphthaleneCO atmosphere, various conditions1-Naphthalenecarboxylic acid google.com

Electrocatalytic and Photocatalytic Carboxylation Strategies

Electrochemical methods that utilize carbon dioxide (CO₂) as a C1 synthon are gaining significant attention as a green and sustainable alternative to traditional carbonylation. researchgate.net The electrochemical carboxylation of naphthalene derivatives has been shown to proceed selectively. nih.gov This process typically involves the electrochemical reduction of a substrate to form a reactive carbanion intermediate, which then acts as a nucleophile, attacking CO₂ to form a carboxylate. researchgate.net

Recent studies on the electrochemical carboxylation of 2-substituted naphthalenes have demonstrated the potential for selective monocarboxylation. nih.gov In some cases, the reaction is promoted by catalytic amounts of an organic mediator, avoiding the need for costly transition metals or sacrificial anodes. researchgate.net For a 2-ethylnaphthalene (B165323) precursor, this strategy could potentially offer a direct route to this compound by controlling the reduction potential and reaction conditions to favor carboxylation at the C1 position. While the photocatalytic oxidation of naphthalene has been studied, particularly using TiO₂ catalysts, its application for direct carboxylation is a less explored but emerging field. mdpi.com

Selective Oxidation Pathways for Ethylnaphthalene Derivatives

The oxidation of an existing alkyl side chain on the naphthalene ring is a more traditional, yet continually refined, approach to synthesizing the target carboxylic acid. The primary challenges lie in achieving regioselectivity—oxidizing the desired alkyl group without affecting other positions—and preventing over-oxidation or cleavage of the aromatic ring system.

Regioselective Alkyl Chain Oxidation to Carboxylic Acid Functionality

The ethyl group at the C2 position of 2-ethylnaphthalene can be selectively oxidized to a carboxylic acid functionality. Research has shown that the choice of solvent and catalyst system is critical in directing the site of oxidation. rsc.org For instance, the oxidation of 2-ethylnaphthalene can be tuned to favor either the alkyl side chain or the aromatic ring. rsc.org In biphasic systems using a low-polarity organic solvent like toluene, oxidation of the α-carbon of the ethyl side chain is the preferred pathway, leading to the formation of 2-acetonaphthone with high selectivity. rsc.org This ketone is a key intermediate that can be further oxidized to the desired carboxylic acid using standard methods (e.g., haloform reaction followed by acidification).

Historically, the oxidation of alkylbenzenes to aromatic carboxylic acids using air or nitric acid is well-known. google.com Processes have also been developed to convert alkyl-substituted tetrahydronaphthalenes into naphthalene carboxylic acids, where the alkyl side chain, regardless of its length (e.g., methyl, ethyl, n-propyl), is converted into a carboxylic acid group attached directly to the ring nucleus. google.com

Table 2: Solvent Effect on the Oxidation of 2-Ethylnaphthalene Data adapted from studies on tungsten-catalyzed oxidation with H₂O₂. rsc.org

Solvent SystemMajor Product(s)Key Observation
Biphasic (Toluene/Water)2-Acetonaphthone (91% selectivity)Oxidation of the α-carbon on the ethyl side chain is favored.
Monophasic (Acetonitrile)5-ethyl phthalic acid anhydride (B1165640), 6-ethylnaphthalene-1,4-dioneOxidation of the aromatic ring is favored, preserving the ethyl chain.

Investigation of Oxidative Cleavage Mechanisms

Oxidative cleavage is a class of reaction where a carbon-carbon bond is broken and the carbons involved are oxidized. masterorganicchemistry.comucla.edu In the context of 2-ethylnaphthalene, this can refer to the cleavage of the aromatic ring system or, less commonly, the C-C bond within the ethyl side chain. Understanding these mechanisms is crucial for avoiding unwanted side reactions during synthesis.

The aromatic rings of naphthalene are susceptible to oxidative cleavage under harsh conditions. Studies on 2-ethylnaphthalene oxidation with H₂WO₄/H₂O₂ in acetonitrile (B52724) have shown that ring oxidation can lead to ring-opening products, such as 5-ethyl phthalic acid anhydride. rsc.org The atmospheric oxidation of naphthalene and its derivatives also proceeds through complex mechanisms involving the formation of adducts with OH radicals, which can subsequently lead to ring cleavage and the formation of dicarbonyl compounds. researchgate.netcopernicus.org

Strong oxidizing agents like ozone or warm, concentrated potassium permanganate (B83412) (KMnO₄) are known to cleave C=C double bonds to form carboxylic acids. libretexts.orgorganic-chemistry.org While the naphthalene core is aromatic, severe conditions could potentially lead to the cleavage of one of the rings, degrading the desired scaffold. The mechanism of such reactions often involves the formation of cyclic intermediates (e.g., ozonides from ozone, or cyclic manganate (B1198562) esters from permanganate) which then break down to yield the final oxidized products. libretexts.orgarkat-usa.org

Multi-Component Reactions and Cascade Processes in this compound Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates most or all of the atoms of the starting materials. nih.gov Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next, all occurring in one pot without the isolation of intermediates.

While the literature does not describe a specific multi-component reaction designed for the direct synthesis of this compound, the principles of MCRs can be applied to construct complex aromatic systems. For example, MCRs are widely used to generate highly substituted heterocyclic or carbocyclic frameworks. researchgate.netnih.gov A hypothetical MCR approach to a substituted naphthalene core could involve the condensation of a β-keto ester, an aldehyde, and a source of ammonia (B1221849) or an amine to build a dihydropyridine (B1217469) ring, which could then be further elaborated and aromatized in a cascade fashion. researchgate.net

A cascade process for the target molecule could be envisioned starting from a simpler precursor. For instance, a Friedel-Crafts acylation of ethylbenzene (B125841) with a suitable anhydride could be followed by an intramolecular cyclization and subsequent aromatization/oxidation sequence to form the this compound scaffold in a single, continuous process, thereby improving step economy and reducing waste.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is a critical step towards developing more sustainable and environmentally benign chemical processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. By integrating green methodologies, the environmental impact of producing this valuable chemical intermediate can be significantly mitigated.

Solvent-Free and Aqueous Medium Reactions

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute to environmental pollution and pose safety risks. Green chemistry encourages the use of alternative reaction media, with a particular emphasis on solvent-free conditions and aqueous systems.

Solvent-free reactions, often facilitated by mechanochemistry (ball milling), offer a significant reduction in waste and energy consumption. In a hypothetical solvent-free synthesis of this compound, 2-ethylnaphthalene could be subjected to carboxylation using a solid carboxylating agent in a ball mill. This approach eliminates the need for a solvent, simplifies product isolation, and can lead to higher reaction rates and yields.

Table 1: Hypothetical Solvent-Free Mechanochemical Carboxylation of 2-Ethylnaphthalene

EntryCarboxylating AgentCatalystReaction Time (h)Yield (%)
1Dry Ice (solid CO₂)Pd(OAc)₂475
2Oxalic AcidZeolite668
3Sodium BicarbonateCu₂O572

Aqueous medium reactions provide another green alternative, leveraging the low cost, non-flammability, and minimal environmental impact of water. The electrochemical carboxylation of naphthalene derivatives in aqueous solutions has been explored as a sustainable method. This technique involves the electrochemical reduction of a naphthalene precursor at a cathode in the presence of carbon dioxide, which acts as the carboxylating agent. This process can be conducted at ambient temperature and pressure, further enhancing its green credentials.

Biocatalytic Transformations for Enantioselective Synthesis

Biocatalysis utilizes enzymes, nature's catalysts, to perform chemical transformations with high selectivity and efficiency under mild conditions. This approach is particularly valuable for the enantioselective synthesis of chiral molecules like this compound, where a specific stereoisomer is often desired for its biological activity.

One promising biocatalytic route is the use of nitrilases. These enzymes catalyze the direct hydrolysis of nitriles to carboxylic acids. For the synthesis of this compound, a precursor such as 2-ethylnaphthalene-1-carbonitrile could be transformed using a whole-cell biocatalyst expressing a suitable nitrilase. The reaction typically proceeds in an aqueous buffer at or near room temperature and neutral pH, representing a significant improvement over traditional chemical hydrolysis methods that often require harsh acidic or basic conditions. By selecting an appropriate enantioselective nitrilase, it is possible to produce either the (R)- or (S)-enantiomer of the target carboxylic acid with high enantiomeric excess. acs.orgnih.gov

Table 2: Hypothetical Enantioselective Synthesis of this compound using Nitrilase Biocatalysis

EntryNitrilase SourceSubstrate Concentration (mM)Conversion (%)Enantiomeric Excess (%)
1Aspergillus niger50>9995 (R)
2Rhodococcus rhodochrous509892 (S)
3Pseudomonas fluorescens759598 (R)

Another innovative biocatalytic approach involves the direct carboxylation of the naphthalene ring using enzymes like naphthalene carboxylase. nih.gov This enzyme, found in anaerobic bacteria, can introduce a carboxyl group onto the naphthalene scaffold, offering a direct and atom-economical route to the carboxylic acid. While this enzyme naturally produces 2-naphthoic acid, protein engineering could potentially adapt its specificity to carboxylate 2-ethylnaphthalene at the desired position. nih.gov

Furthermore, carboxylic acid reductases (CARs) are enzymes that can catalyze the reduction of carboxylic acids to aldehydes. nih.govgoogle.com While this is the reverse of the desired reaction, the principle of enzymatic catalysis allows for the possibility of running the reaction in the reverse direction under specific conditions, or as part of an enzymatic cascade to produce the target carboxylic acid from a different starting material.

Chemical Reactivity and Derivatization Strategies of 2 Ethylnaphthalene 1 Carboxylic Acid

Mechanistic Investigations of Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives. Understanding the kinetics and thermodynamics of these transformations is crucial for optimizing reaction conditions and achieving desired product yields.

Esterification is a cornerstone reaction of carboxylic acids, typically proceeding through acid-catalyzed nucleophilic acyl substitution. The reaction between a carboxylic acid and an alcohol is a reversible process, and its kinetics are influenced by temperature, catalyst concentration, and the steric and electronic nature of the reactants. For aromatic carboxylic acids like 2-ethylnaphthalene-1-carboxylic acid, the reaction rate is generally enhanced by higher temperatures and the presence of strong acid catalysts. mdpi.com A general mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by the alcohol. mdpi.com

Amidation , the reaction of a carboxylic acid with an amine to form an amide, is fundamental in organic synthesis. rsc.org Direct amidation requires high temperatures to overcome the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.comencyclopedia.pub To circumvent this, various coupling agents and catalysts have been developed to facilitate the reaction under milder conditions. bohrium.com Catalytic methods, for instance, using titanium tetrafluoride, have been shown to be effective for the direct amidation of aromatic carboxylic acids. rsc.org The reaction kinetics for both esterification and amidation generally follow second-order rate laws. jchr.org

Table 1: Factors Influencing Esterification and Amidation of Aromatic Carboxylic Acids
FactorInfluence on EsterificationInfluence on Amidation
TemperatureHigher temperatures increase the reaction rate but are limited by the boiling points of the reactants and potential side reactions. researchgate.netHigh temperatures (>160 °C) are often required for direct thermal condensation to drive off water. encyclopedia.pub
CatalystStrong acids (e.g., sulfuric acid) are commonly used to protonate the carboxylic acid, making it more electrophilic. mdpi.comA variety of catalysts, including boron- and silicon-based reagents, as well as transition metal salts, are used to activate the carboxylic acid. rsc.orgorganic-chemistry.org
Reactant StructureSteric hindrance around the carboxylic acid or the alcohol can decrease the reaction rate.The basicity of the amine and steric hindrance affect the rate of reaction.
SolventNon-polar solvents are often used to facilitate the removal of water by-product, driving the equilibrium towards the ester.Aprotic solvents are typically used to avoid interference with the reaction.

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for aromatic carboxylic acids. The ease of decarboxylation is highly dependent on the stability of the carbanionic intermediate formed upon CO2 loss. For many aromatic carboxylic acids, this process requires high temperatures or the presence of a catalyst. nist.gov The stability of the resulting aryl anion is a key factor; however, for some systems, the stability of a zwitterionic intermediate can play a a more significant role in determining the reaction rate. nih.gov

The presence of substituents on the aromatic ring can profoundly influence the rate of decarboxylation. Electron-withdrawing groups can stabilize the carbanionic intermediate, facilitating the reaction, while electron-donating groups may have the opposite effect. nist.gov Catalytic systems, often employing transition metals like copper, silver, or palladium, can promote decarboxylation under milder conditions. acs.org The products of decarboxylation are the corresponding aromatic hydrocarbon, in this case, 2-ethylnaphthalene (B165323), and carbon dioxide. Product analysis is typically carried out using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify the volatile aromatic product and confirm the loss of the carboxylic acid functionality. nih.gov

Table 2: General Conditions and Products of Aromatic Carboxylic Acid Decarboxylation
ConditionDescriptionTypical Products
Thermal DecarboxylationHeating the carboxylic acid, often in the presence of a copper catalyst or in a high-boiling solvent. researchgate.netAryl hydrocarbon, CO2
Catalytic DecarboxylationUse of transition metal catalysts (e.g., Cu, Ag, Pd) to lower the activation energy of the reaction. acs.orgAryl hydrocarbon, CO2
Oxidative DecarboxylationIn the presence of an oxidizing agent, the carboxylic acid can be converted to other functional groups, such as aldehydes or ketones, with the loss of CO2. organic-chemistry.orgAryl aldehyde, aryl ketone, CO2

Reactions Involving the Naphthalene (B1677914) Ring System

The naphthalene core of this compound is susceptible to a range of reactions that modify the aromatic system itself. These transformations can be used to introduce new functional groups or to alter the degree of saturation of the rings.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of naphthalene, which is more reactive than benzene. libretexts.org The position of substitution on the naphthalene ring is directed by the existing substituents. In this compound, the ethyl group is an activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. youtube.com

The regiochemical outcome of EAS on a substituted naphthalene is determined by the electronic effects of the substituents and the relative stability of the intermediate carbocations (arenium ions). stackexchange.com For this compound, electrophilic attack will be directed to the ring bearing the activating ethyl group. The directing effects of the two substituents will determine the final position of the incoming electrophile. Generally, substitution is favored at the alpha-position (C4 and C5) over the beta-position due to the formation of a more stable arenium ion intermediate where the aromaticity of the adjacent ring is preserved. youtube.com

While electrophilic substitution is more common for naphthalene, nucleophilic addition can occur, particularly on derivatives that have been activated towards such attack. nih.gov This often requires the presence of strong electron-withdrawing groups on the ring or the use of powerful nucleophiles. The dearomatization of the naphthalene ring can occur through 1,4- or 1,6-addition of organolithium reagents, with the regioselectivity being influenced by the steric bulk of the nucleophile and the reaction conditions. nih.gov

The naphthalene ring system can be partially or fully reduced through hydrogenation reactions. Catalytic hydrogenation, typically using transition metal catalysts such as palladium, platinum, or nickel, can lead to the formation of tetralin (tetrahydronaphthalene) and decalin (decahydronaphthalene) derivatives. nih.gov The regioselectivity of the reduction is influenced by the substituents on the naphthalene ring. In the case of 2-naphthoic acid, studies have shown that reduction tends to occur first on the unsubstituted ring. nih.gov The complete reduction of 2-naphthoic acid can lead to decahydro-2-naphthoic acid. nih.gov

The conditions of the hydrogenation (temperature, pressure, catalyst) can be tuned to favor the formation of either the partially or fully saturated products. For instance, milder conditions will generally favor the formation of the tetralin derivative, while more forcing conditions are required for the complete saturation to the decalin. tue.nl

Synthesis of Advanced this compound Derivatives

The strategic modification of this compound allows for the synthesis of advanced derivatives with tailored properties. These transformations leverage the reactivity of the carboxyl group and the aromatic system to build chiral molecules, fused heterocyclic systems, and polymeric structures.

While this compound itself is not chiral, derivatization of the ethyl group or transformations involving the carboxylic acid can introduce chirality. The preparation of chiral analogues often involves the resolution of a racemic mixture. A common strategy for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic acid with an enantiomerically pure chiral base, such as (+)-tartaric acid, (-)-mandelic acid, or a chiral amine like (R)-1-phenylethanamine. libretexts.org The resulting diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. libretexts.org After separation, the pure enantiomer of the carboxylic acid can be regenerated by treatment with a strong acid.

Another established method is the formation of diastereomeric esters by reacting the carboxylic acid with a chiral alcohol, such as L-menthol. beilstein-journals.org The resulting diastereomeric esters can be separated using chromatography. beilstein-journals.org Subsequent hydrolysis of the separated esters yields the enantiomerically pure carboxylic acids. libretexts.org This approach, covalent bonding to a chiral auxiliary followed by separation and cleavage, is a powerful tool for obtaining enantiopure compounds. tcichemicals.com

The following table outlines common chiral resolving agents for carboxylic acids applicable to creating chiral analogues.

Resolving Agent ClassSpecific ExampleType of DerivativeSeparation Method
Chiral Amines(R)-1-PhenylethanamineDiastereomeric SaltFractional Crystallization
BrucineDiastereomeric SaltFractional Crystallization
QuinineDiastereomeric SaltFractional Crystallization
Chiral AlcoholsL-(-)-MentholDiastereomeric EsterChromatography
Chiral Auxiliaries(1S,2R,4R)-(-)-2,10-CamphorsultamDiastereomeric AmideChromatography

This interactive table summarizes common strategies for the chiral resolution of carboxylic acids.

The structure of this compound serves as a valuable scaffold for the synthesis of naphthalene-fused heterocycles. The carboxylic acid group is a versatile handle for constructing rings. For instance, it can be converted to an acyl chloride or activated with coupling agents to react with dinucleophiles, leading to the formation of various heterocyclic systems.

One common pathway involves the reaction of the carboxylic acid with hydrazine (B178648) derivatives to form pyridazinones or with hydroxylamine (B1172632) to yield oxazinones. Tandem reactions starting from naphthalene derivatives are also a powerful tool for building complex heterocyclic scaffolds like nicotinonitrile, pyran, pyrazole, and others. nih.gov For example, the carboxylic acid can be reduced to the corresponding alcohol, which can then undergo electrophilic cyclization reactions to form fused ethers. nih.gov Alternatively, conversion of the carboxylic acid to an amide, followed by intramolecular cyclization reactions, can lead to nitrogen-containing heterocycles. The synthesis of isobenzofuran-1(3H)-ones from 2-acylbenzoic acids demonstrates how the carboxyl group can participate in cyclization with various nucleophiles to form fused lactones. researchgate.net While these examples start from 2-acyl derivatives, similar principles can be applied by first introducing a suitable functional group ortho to the carboxylic acid in this compound.

The carboxylic acid moiety of this compound provides a reactive site for polymerization reactions, typically forming polyesters or polyamides. However, the monofunctional nature of this molecule means it would act as a chain terminator rather than a monomer for linear polymers. For polymerization to occur, a dicarboxylic acid derivative of naphthalene is typically required.

Research on 2,6-naphthalenedicarboxylic acid (NDCA) has demonstrated that such molecules can undergo metal-catalyzed decarboxylative polymerization on surfaces like Cu(111). acs.orgacs.org This process involves the initial formation of metal carboxylates, followed by decarboxylation and C-C bond formation to create poly-naphthalene chains. acs.orgacs.org While this compound is monofunctional, this research highlights the potential reactivity of the carboxyl group on a naphthalene core for forming carbon-carbon bonds under specific catalytic conditions. Controlled oligomerization could potentially be achieved through stepwise coupling reactions, where the carboxylic acid is activated and reacted in a controlled manner with another functionalized naphthalene monomer. Uncontrolled side reactions, such as homocoupling and oligomerization, can sometimes be turned into an advantage to intentionally form covalent dendrimeric oligophenylene structures on surfaces. nih.gov

Derivatization Techniques for Advanced Analytical Characterization

Chemical derivatization is often employed to improve the analytical characteristics of this compound for chromatographic analysis. researchgate.netnih.gov The primary goals are to increase volatility for gas chromatography (GC) and to enhance detection sensitivity and chromatographic retention for liquid chromatography-mass spectrometry (LC-MS). nih.govjfda-online.com

For LC-MS analysis, particularly with electrospray ionization (ESI), derivatization of the carboxylic acid group is performed to improve ionization efficiency and enhance chromatographic performance on reversed-phase columns. nih.govbohrium.com The introduction of a permanently charged group or a moiety that is easily ionizable can significantly increase detection sensitivity. acs.org

A common approach is EDC-mediated amide coupling, where the carboxylic acid is activated by a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and then reacted with an amine-containing derivatization reagent. nih.gov This converts the polar carboxylic acid into a less polar amide, improving retention in reversed-phase LC, and introduces a tag for sensitive MS detection. nih.gov For example, reagents containing a quaternary ammonium group introduce a permanent positive charge, making the derivative highly responsive in positive-ion ESI-MS. acs.org Other reagents may incorporate moieties that facilitate fragmentation in a predictable manner during MS/MS analysis, aiding in identification. nih.gov

The following table details common derivatization reagents for carboxylic acids in LC-MS.

Reagent NameAbbreviationReactive GroupKey Feature for LC-MS
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCCarbodiimideActivates carboxyl group for coupling
4-Bromo-N-methylbenzylamine4-BNMAPrimary AmineIntroduces a bromine atom for isotopic pattern recognition
Dimethylaminophenacyl bromideDmPABrPhenacyl bromideLabels carboxylic acids, amines, and thiols
3-Nitrophenylhydrazine3-NPHHydrazineForms hydrazones for enhanced detection
4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide4-APEBAAmineIntroduces permanent charge and bromine for isotopic signature

This interactive table presents a selection of derivatization agents used to enhance the LC-MS analysis of carboxylic acids.

Due to its low volatility and polar nature, this compound requires derivatization prior to GC analysis. colostate.edu The process involves converting the polar carboxyl group into a less polar, more volatile derivative, typically an ester. colostate.edu

The most common methods are alkylation and silylation. nih.gov Esterification, a form of alkylation, is frequently achieved by reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst like BF₃ or HCl. colostate.edu Diazomethane is also a highly effective methylating agent, though it is hazardous. colostate.edu Another approach is the use of N,N-dimethylformamide dimethyl acetal, which reacts quickly with carboxylic acids to form methyl esters. research-solution.com Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the active hydrogen of the carboxyl group to form a volatile trimethylsilyl (B98337) (TMS) ester. research-solution.com Acylation can also be employed, for example, by converting the acid to an amide, though esterification is more common for GC analysis of carboxylic acids. research-solution.com

The following table provides examples of common derivatization reagents for the GC analysis of carboxylic acids.

Reagent ClassSpecific ReagentAbbreviationDerivative Formed
AlkylationBoron Trifluoride / MethanolBF₃-MeOHMethyl Ester
N,N-Dimethylformamide dimethyl acetalDMF-DMAMethyl Ester
Pentafluorobenzyl BromidePFBBrPentafluorobenzyl Ester
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS) Ester
AcylationPentafluoropropionic Anhydride (B1165640)PFPAAnhydride (improves volatility)

This interactive table lists common derivatizing agents suitable for preparing this compound for GC analysis.

Advanced Spectroscopic and Structural Elucidation of 2 Ethylnaphthalene 1 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 2-ethylnaphthalene-1-carboxylic acid. The substitution pattern on the naphthalene (B1677914) ring leads to a complex and informative spectrum, requiring advanced techniques for full assignment.

A complete assignment of the proton (¹H) and carbon (¹³C) signals for this compound requires a suite of two-dimensional (2D) NMR experiments. tandfonline.com One-dimensional spectra would present challenges due to signal overlap in the aromatic region. tandfonline.com

¹H NMR: The proton spectrum is expected to show distinct regions. The carboxylic acid proton (1-H) would appear as a broad singlet significantly downfield, typically in the 10-12 ppm range, due to deshielding and hydrogen bonding. libretexts.org Protons of the ethyl group would present as a quartet (CH₂) and a triplet (CH₃) in the aliphatic region. The six aromatic protons on the naphthalene ring would resonate in the 7.0-8.5 ppm range, with their precise shifts influenced by the electronic effects of the carboxyl and ethyl substituents.

¹³C NMR: The carbon spectrum would feature a signal for the carboxyl carbon between 160-180 ppm. libretexts.org The naphthalene ring would display ten distinct signals, including four quaternary carbons and six protonated carbons. The ethyl group would show two signals in the upfield, aliphatic region.

2D NMR Correlation:

COSY (Correlation Spectroscopy): This homonuclear experiment would establish proton-proton couplings. tandfonline.com It would confirm the connectivity within the ethyl group (quartet correlating with the triplet) and trace the coupling network among the adjacent protons on the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of all protonated carbons in the naphthalene ring and the ethyl group. tandfonline.com

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. tandfonline.comprinceton.edu It reveals correlations between protons and carbons over two to three bonds. Key HMBC correlations would definitively link the ethyl group protons to the C2 carbon of the naphthalene ring and establish the connection of the aromatic protons to the quaternary carbons, including the crucial C1 carbon bearing the carboxylic acid. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key 2D NMR Correlations
COOH 10.0 - 12.0 (broad s) 165 - 175 HMBC to H-8, H-3
Naphthalene H-3 ~7.4 - 7.6 ~125 - 130 COSY to H-4; HSQC to C-3; HMBC to C-1, C-2, C-4a
Naphthalene H-4 ~7.8 - 8.0 ~127 - 132 COSY to H-3; HSQC to C-4; HMBC to C-2, C-5, C-8a
Naphthalene H-5 ~7.9 - 8.1 ~128 - 133 COSY to H-6; HSQC to C-5; HMBC to C-4, C-7, C-8a
Naphthalene H-6 ~7.5 - 7.7 ~126 - 131 COSY to H-5, H-7; HSQC to C-6; HMBC to C-5, C-8
Naphthalene H-7 ~7.5 - 7.7 ~126 - 131 COSY to H-6, H-8; HSQC to C-7; HMBC to C-5, C-8a
Naphthalene H-8 ~8.1 - 8.3 ~124 - 129 COSY to H-7; HSQC to C-8; HMBC to C-1, C-6, C-8a
Ethyl CH₂ ~2.8 - 3.1 (q) ~25 - 30 COSY to CH₃; HSQC to CH₂; HMBC to C-1, C-2, C-3
Ethyl CH₃ ~1.2 - 1.4 (t) ~13 - 16 COSY to CH₂; HSQC to CH₃; HMBC to CH₂

The stereochemistry of this compound introduces the possibility of hindered rotation, or atropisomerism, around the single bond connecting the carboxylic acid group to the naphthalene ring (C1-COOH bond). Steric hindrance between the carboxylic acid group and the adjacent ethyl group at C2, as well as the peri hydrogen at C8, could create a significant energy barrier to free rotation. unibas.it

Dynamic NMR (DNMR) spectroscopy, which involves acquiring spectra at various temperatures, is the ideal technique to study such conformational dynamics. copernicus.org At low temperatures, if the rotational barrier is high enough, the interconversion between different rotamers could become slow on the NMR timescale. This would result in the appearance of separate sets of signals for each distinct conformer. As the temperature is raised, the rate of interconversion increases, causing these separate signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. unibas.it By analyzing the line shapes and coalescence temperature, it is possible to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational flexibility. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Conformation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and molecular conformation of this compound.

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by characteristic absorptions of the carboxylic acid group. In the solid state or in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. libretexts.org This leads to a very strong and characteristically broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. libretexts.org The C=O stretching vibration of this dimer appears as a strong, sharp band around 1700-1720 cm⁻¹. libretexts.org Other expected absorptions include aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches from the ethyl group between 2850-2960 cm⁻¹, and a series of C=C stretching bands for the naphthalene ring in the 1400-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements FT-IR, particularly for the non-polar bonds. rsc.org The symmetric stretching of the aromatic rings typically gives rise to strong Raman signals. ias.ac.in While the O-H stretch is weak in Raman, the C=O stretch is readily observable. The C-C stretching of the naphthalene skeleton and the ethyl group would also be visible. In aqueous solutions, changes in the carbonyl frequency can indicate the degree of ionization or association. psu.edu

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity (FT-IR) Intensity (Raman)
O-H stretch (H-bonded dimer) 2500 - 3300 Strong, very broad Weak
Aromatic C-H stretch 3000 - 3100 Medium Medium
Aliphatic C-H stretch 2850 - 2960 Medium Medium
C=O stretch (H-bonded dimer) 1700 - 1720 Strong, sharp Medium
Aromatic C=C stretch 1400 - 1650 Medium to strong Strong
C-O stretch 1210 - 1320 Strong Weak
O-H bend 1395 - 1440 Medium Weak

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isomer Differentiation

Advanced mass spectrometry (MS) techniques, particularly when coupled with collision-induced dissociation (CID), can elucidate the fragmentation pathways of this compound, providing confirmation of its structure and a means to differentiate it from its isomers.

Under electron ionization (EI), the molecule would first form a molecular ion (M⁺•). The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses. Key fragmentation pathways for carboxylic acids include: libretexts.org

Loss of a hydroxyl radical: A prominent peak at [M-17]⁺ corresponding to the loss of •OH from the carboxyl group to form a stable acylium ion.

Loss of the carboxyl group: A peak at [M-45]⁺ resulting from the cleavage of the C-C bond and loss of the •COOH radical.

Benzylic-type cleavage: The ethyl group attached to the aromatic ring facilitates the loss of a methyl radical (•CH₃) to produce a stable secondary benzylic cation at [M-15]⁺. This is often a very favorable pathway.

Decarboxylation: The loss of a neutral CO₂ molecule (44 Da) can occur, especially in certain ionization modes or upon fragmentation of the [M-H]⁻ anion in negative ion mode. researchgate.net

Isomer differentiation, for example, distinguishing this compound from 1-ethylnaphthalene-2-carboxylic acid, would rely on subtle differences in the relative abundances of these fragment ions, potentially driven by steric effects influencing the initial fragmentation steps.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (MW = 200.24 g/mol )

m/z Proposed Fragment Neutral Loss Pathway
200 [C₁₃H₁₂O₂]⁺• - Molecular Ion (M⁺•)
185 [C₁₂H₁₀O]⁺ •CH₃ Benzylic Cleavage
183 [C₁₃H₁₁O]⁺ •OH α-Cleavage
155 [C₁₂H₁₁]⁺ •COOH α-Cleavage
141 [C₁₁H₉]⁺ •CH₃, CO₂ Sequential Loss
128 [C₁₀H₈]⁺• C₂H₄, CO₂ Rearrangement

X-ray Crystallography for Solid-State Structural Determination

Although a specific crystal structure for this compound has not been reported, its solid-state architecture can be reliably predicted based on extensive studies of other aromatic carboxylic acids, including 1-naphthoic and 2-naphthoic acid. rsc.orgnih.govnih.gov

The crystal structure of this compound is expected to be dominated by strong, directional intermolecular interactions that dictate the molecular packing.

Hydrogen Bonding: The most significant interaction would be the formation of a centrosymmetric dimer, where the carboxylic acid groups of two separate molecules form a pair of robust O-H···O hydrogen bonds. rsc.org This R²₂(8) ring motif is a nearly universal feature in the crystal structures of simple carboxylic acids and is a powerful synthon in crystal engineering. rsc.org This dimerization would effectively create a larger, non-polar supramolecular unit.

Pi-Stacking: These hydrogen-bonded dimers would then pack in the crystal lattice to maximize van der Waals forces. A key interaction facilitating this packing would be π-π stacking between the electron-rich naphthalene rings of adjacent dimers. rsc.org The offset or parallel-displaced arrangement is common, where the rings are not perfectly eclipsed but shifted relative to one another to optimize attractive interactions.

Conformation: The dihedral angle between the plane of the carboxylic acid group and the plane of the naphthalene ring will be influenced by the steric pressure exerted by the ethyl group at the C2 position and the hydrogen at the C8 position. This may result in a non-coplanar arrangement to minimize steric strain. The ethyl group itself would adopt a conformation that minimizes its interaction with the neighboring carboxyl group and the naphthalene ring.

Computational Chemistry and Theoretical Studies of 2 Ethylnaphthalene 1 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.netmdpi.com It offers a favorable balance between accuracy and computational cost for determining the ground-state properties of medium-sized organic molecules like 2-Ethylnaphthalene-1-carboxylic acid.

DFT calculations can be employed to determine a variety of ground-state properties. These include the optimized molecular geometry, which provides precise bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net DFT is also used to predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. researchgate.net

Table 1: Illustrative Ground State Properties of this compound Calculated via DFT (Note: These are representative values for a molecule of this type and are intended for illustrative purposes.)

PropertyCalculated ValueSignificance
Total Energy (Hartree)-728.54Represents the total electronic energy of the molecule in its optimized geometry.
HOMO Energy (eV)-6.21Indicates the ionization potential and electron-donating capability.
LUMO Energy (eV)-1.58Indicates the electron affinity and electron-accepting capability.
HOMO-LUMO Gap (eV)4.63Correlates with chemical reactivity and the energy of the lowest electronic transition.
Dipole Moment (Debye)2.15Quantifies the polarity of the molecule, influencing solubility and intermolecular interactions.

While DFT is excellent for ground-state properties, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI), are often employed for more accurate energy calculations and are particularly useful for describing excited states. researchgate.net Time-Dependent DFT (TD-DFT) is another common approach for studying excited states and simulating electronic spectra, such as UV-Vis absorption spectra. nih.gov

For this compound, these calculations can predict the energies of electronic transitions from the ground state to various excited states. This information is invaluable for interpreting experimental UV-Vis spectra and understanding the molecule's photophysical properties. By analyzing the molecular orbitals involved in these transitions (e.g., π → π* transitions within the naphthalene (B1677914) ring), one can gain a deeper understanding of its behavior upon light absorption.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.comdtu.dk By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into conformational changes and interactions with the environment, such as a solvent. mdpi.com

For this compound, the primary areas of conformational flexibility are the rotation around the C-C single bonds of the ethyl group and the C-C bond connecting the carboxylic acid group to the naphthalene ring. MD simulations can map the conformational landscape by exploring the different possible spatial arrangements (conformers) and determining their relative energies and populations at a given temperature.

Furthermore, MD simulations are exceptionally useful for studying solvation effects. nih.gov By placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent), one can observe how the solvent structures itself around the solute and how it influences the conformational preferences of the molecule. Analysis of properties like radial distribution functions can reveal specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and water molecules. biointerfaceresearch.com

Reaction Mechanism Elucidation through Transition State Theory and Potential Energy Surface Mapping

Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions. Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. wikipedia.orglibretexts.org

Table 2: Hypothetical Energy Profile for the Esterification of this compound (Note: Values are illustrative and represent typical data obtained from PES mapping.)

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Methanol (B129727)0.0
Transition State 1Protonation of the carbonyl oxygen+12.5
IntermediateTetrahedral intermediate after nucleophilic attack-5.2
Transition State 2Proton transfer and elimination of water+15.8
ProductsMethyl 2-ethylnaphthalene-1-carboxylate + Water-8.0

Quantitative Structure-Property Relationships (QSPR) for Predicting Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that aim to predict the properties of a chemical compound based on its molecular structure. nih.gov These models create a mathematical relationship between calculated molecular descriptors and an experimentally measured property. aidic.it

For this compound and related compounds, a QSPR model could be developed to predict non-biological physicochemical properties such as boiling point, solubility, or chromatographic retention times. The first step involves calculating a wide range of molecular descriptors for a set of similar molecules with known properties. These descriptors can be constitutional (e.g., molecular weight), topological, or quantum-chemical (e.g., HOMO energy, dipole moment). mdpi.com Statistical methods, like multiple linear regression, are then used to build an equation that best correlates the descriptors with the property of interest. Such a model, once validated, could be used to predict the properties of new or unmeasured compounds like this compound.

Supramolecular Interactions and Self-Assembly Prediction

The study of supramolecular chemistry involves understanding and predicting how molecules organize into larger, well-defined structures through non-covalent interactions. nih.gov this compound possesses functional groups capable of engaging in several key intermolecular interactions:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, making it highly likely to form cyclic dimers with other molecules. nih.gov

π-π Stacking: The extended aromatic system of the naphthalene core can interact favorably with other naphthalene rings through π-π stacking.

Computational methods can be used to predict the likelihood and geometry of self-assembly. By calculating the interaction energies of different possible arrangements (e.g., a hydrogen-bonded dimer versus a π-stacked dimer), one can determine the most stable supramolecular motifs. Studies on similar molecules, such as 2-naphthoic acid, have shown a strong tendency to form hydrogen-bonded structures. nsf.gov For naphthalene derivatives with carboxylic acid groups, self-assembly is often driven by a combination of hydrogen bonding and π-stacking, leading to the formation of ordered one- or two-dimensional structures. nih.govresearchgate.net Machine learning approaches are also being developed to predict self-assembly behavior directly from chemical structures. rsc.org

Hydrogen Bonding Networks in Dimer and Oligomer Formation

The carboxylic acid functional group is a potent hydrogen bond donor and acceptor, predisposing this compound to form robust intermolecular hydrogen bonds. Computational and crystallographic studies of analogous aromatic carboxylic acids consistently reveal the prevalence of cyclic hydrogen-bonded dimers as the primary and most stable supramolecular synthon.

Theoretical calculations on simple carboxylic acids have shown that the classic cyclic dimer, formed by two O-H···O=C hydrogen bonds, is the most stable gas-phase isomer. This holds true in solution, particularly in apolar solvents. Experimental crystallographic studies on related naphthalene-based carboxylic acids, such as 1-naphthoic acid and 2-naphthoic acid, confirm that this dimeric motif is a recurring feature in the solid state. nih.gov For instance, the crystal structures of both 1-naphthoic acid and 2-naphthoic acid exhibit cyclic dimers formed around a center of inversion. nih.gov Similarly, 2,3-naphthalenedicarboxylic acid also forms cyclic hydrogen-bonded dimers. nih.gov

Based on this substantial body of evidence from related compounds, it is highly probable that this compound will also form a stable cyclic dimer through intermolecular hydrogen bonding between the carboxylic acid groups. The key geometric parameters of this interaction, such as the O···O and O-H···O distances and angles, are expected to be consistent with those observed in other naphthalene carboxylic acids.

Beyond the formation of simple dimers, the potential for oligomerization exists, although it is generally less favorable than dimerization. Density functional theory (DFT) studies on smaller carboxylic acids suggest that while trimers and tetramers can be stable, their formation from the self-association of the highly stable classic dimers can be energetically unfavorable. The specific steric and electronic influences of the ethyl and naphthalene substituents in this compound would modulate the relative stabilities of any higher-order oligomers.

Table 1: Typical Hydrogen Bond Geometries in Naphthalene Carboxylic Acid Dimers (Based on Analogous Structures)

Parameter1-Naphthoic Acid2-Naphthoic Acid2,3-Naphthalenedicarboxylic Acid
O···O Distance (Å) 2.653 (3)2.618 (3)2.676 (2)
H···O Distance (Å) --1.68 (3)
O-H···O Angle (°) --174 (3)

Note: Data for 1-naphthoic acid and 2-naphthoic acid are from crystallographic studies. nih.gov Data for 2,3-naphthalenedicarboxylic acid is from a crystallographic study. nih.gov The absence of H···O and O-H···O data for 1- and 2-naphthoic acids in the provided source is noted.

Aromatic Stacking Interactions

Computational studies on the naphthalene dimer, a fundamental model for understanding the stacking behavior of larger naphthalene-containing systems, have been performed using various theoretical methods, including density functional theory (DFT) with long-range corrections. nih.gov These studies have elucidated the potential energy surface of the naphthalene dimer, revealing that the most stable configurations are typically parallel-displaced or T-shaped, rather than a perfectly eclipsed sandwich arrangement. This is a common feature of π-π stacking, arising from a balance between attractive dispersion forces and repulsive electrostatic and exchange interactions.

For the naphthalene dimer, DFT calculations have shown that the optimal parallel-displaced geometry has a significant interaction energy. The presence of substituents, such as the ethyl and carboxylic acid groups in this compound, will undoubtedly influence the precise geometry and energy of these stacking interactions. The ethyl group, being a bulky alkyl substituent, may introduce steric hindrance that favors a more displaced stacking arrangement to minimize repulsive interactions. Conversely, the carboxylic acid group, with its polar nature, could introduce additional electrostatic interactions that modulate the stacking geometry.

A DFT study on naphthalene, α-naphthol, and β-naphthol systems further highlights the importance of substituent effects on π-π stacking interactions. rasayanjournal.co.inresearchgate.net The stability of stacked dimers was found to be dependent on the specific conformation and the electron cloud densities of the interacting molecules. rasayanjournal.co.inresearchgate.net This suggests that the position of the ethyl and carboxylic acid groups on the naphthalene ring of this compound will be a critical determinant of the preferred stacking arrangement and the resulting intermolecular interaction energy.

Table 2: Calculated Interaction Energies for Naphthalene Dimer Configurations (Illustrative Data)

ConfigurationMethodInteraction Energy (kcal/mol)Intermolecular Distance (Å)
Parallel-Displaced LC-DFT + ALL~ -5.0~ 3.4
T-Shaped LC-DFT + ALL~ -4.5~ 5.0
Sandwich LC-DFT + ALL~ -3.8~ 3.6

Note: These are representative values from long-range corrected density functional theory calculations on the naphthalene dimer and serve to illustrate the relative stabilities of different stacking geometries. nih.gov The actual values for this compound will be influenced by its substituents.

Non Biological Applications and Functional Materials Derived from 2 Ethylnaphthalene 1 Carboxylic Acid

Precursors for Advanced Organic Electronic Materials

The naphthalene (B1677914) moiety within 2-Ethylnaphthalene-1-carboxylic acid provides a foundation for creating materials with interesting electronic properties. The extended π-system of the naphthalene ring is a key feature in many organic semiconductors.

Development of Charge Transport Materials

Naphthalene derivatives are integral to the development of organic electronic devices due to their potential for efficient charge transport. While direct studies on this compound for this purpose are not prominent in the literature, the broader class of naphthalene-based materials has shown significant promise. For instance, functionalized naphthalene diimides are widely investigated for their electron-transporting capabilities in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The carboxylic acid group of this compound could be chemically modified to link multiple naphthalene units, forming oligomers or polymers with extended conjugation. Such materials could potentially exhibit desirable charge mobility. The ethyl group, while seemingly a simple alkyl substituent, can influence the solid-state packing of the molecules, which in turn significantly affects the charge transport properties. By tuning the length and branching of such alkyl chains, the intermolecular electronic coupling can be optimized.

Table 1: Hypothetical Charge Transport Properties of Materials Derived from this compound Analogs

Derivative TypePotential ApplicationExpected Charge Mobility (cm²/Vs)Key Structural Feature
OligonaphthalenesOrganic Field-Effect Transistors (OFETs)0.1 - 1.0Extended π-conjugation
Naphthalene-based PolymersOrganic Photovoltaics (OPVs)0.01 - 0.5Tunable bandgap
Functionalized Naphthalene Diimidesn-type Semiconductors> 1.0Strong electron-accepting core

Photo-responsive Naphthalene Derivatives

The naphthalene core is also a chromophore that can be exploited in the design of photo-responsive materials. Upon absorption of light, naphthalene derivatives can undergo various photochemical reactions. For example, derivatives of naphthyl acrylic acid have been shown to undergo [2+2] cycloaddition reactions in the solid state, leading to macroscopic shape changes in crystals. mdpi.com

While this compound itself is not directly photo-responsive in the same manner, it can be functionalized to incorporate photo-active moieties. For instance, the carboxylic acid group could be used to attach azobenzene (B91143) units, creating molecules that can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. mdpi.com Such materials could find applications in optical data storage, molecular switches, and light-controlled actuators.

Ligands in Coordination Chemistry and Catalysis

The carboxylic acid functionality of this compound makes it a prime candidate for use as a ligand in coordination chemistry, with potential applications in catalysis and the synthesis of porous materials.

Design of Chiral Ligands for Asymmetric Catalysis

Chirality is a key concept in modern chemistry, particularly in the synthesis of pharmaceuticals. Chiral ligands are crucial for enantioselective catalysis, where one enantiomer of a product is formed preferentially. Carboxylic acids have been successfully employed as chiral ligands in a variety of metal-catalyzed asymmetric reactions. mdpi.comresearchgate.net If this compound is resolved into its individual enantiomers (due to the potential for restricted rotation around the bond connecting the naphthalene ring and the carboxylic acid group, a phenomenon known as atropisomerism), it could serve as a chiral ligand.

Binaphthyl-based chiral ligands, which are structurally related to our compound of interest, are well-established in asymmetric catalysis. rsc.org The ethyl group and the carboxylic acid on the naphthalene backbone would create a specific chiral environment around a metal center, potentially leading to high enantioselectivities in reactions such as asymmetric hydrogenation, C-H functionalization, and conjugate additions.

Table 2: Potential Asymmetric Catalytic Applications of Chiral this compound

Reaction TypeMetal CatalystPotential Enantiomeric Excess (% ee)
Asymmetric C-H FunctionalizationRhodium, Palladium> 90%
Enantioselective Addition to AldehydesZinc> 95%
Asymmetric CyclopropanationCopper, Rhodium> 90%

Metal-Organic Framework (MOF) Synthesis via Carboxylate Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net Carboxylate-based ligands are among the most common linkers used in MOF synthesis. wikipedia.org While dicarboxylic or tricarboxylic acids are typically used to build extended 3D frameworks, monofunctional carboxylic acids like this compound can play a crucial role as "modulators" in MOF synthesis. nih.govfrontiersin.org

Modulators compete with the primary linker for coordination to the metal centers, influencing the nucleation and growth of the MOF crystals. This can lead to better control over crystal size, morphology, and defect density. The naphthalene unit of this compound could also introduce specific functionalities into the pores of the MOF, such as hydrophobicity or luminescence. While not forming the primary framework, its incorporation could fine-tune the properties of the final material for applications in gas storage, separation, and sensing.

Components in Functional Polymers and Polymer Design

The incorporation of naphthalene units into polymer backbones can impart desirable properties such as high thermal stability, fluorescence, and specific mechanical characteristics. This compound can serve as a monomer or a functional additive in polymer design.

Naphthalene-based polymers have been synthesized for various applications, including as catalytic supports and for gas adsorption. mdpi.comnih.gov The carboxylic acid group of this compound provides a reactive handle for polymerization. For example, it could be converted to an acid chloride and then reacted with a diamine to form a polyamide, or with a diol to form a polyester. The resulting polymers would have naphthalene units regularly spaced along the polymer chain.

The ethyl group would influence the polymer's solubility and processability. Furthermore, the naphthalene moiety can enhance the thermal stability of the polymer and introduce fluorescent properties, making such materials suitable for applications in high-performance plastics and as emissive layers in organic light-emitting diodes (OLEDs). The introduction of naphthalene into polymer networks has been shown to improve porosity and adsorption capabilities for gases like CO2 and heavy metals. mdpi.com

Table 3: Potential Properties of Functional Polymers Incorporating this compound

Polymer TypePotential Key PropertyPotential Application
PolyamideHigh Thermal StabilityHigh-performance engineering plastics
PolyesterFluorescenceEmissive layers in OLEDs
Porous Polymer NetworkHigh Surface AreaGas separation and storage

Synthesis of Poly(naphthalene carboxylic acid) Esters and Amides with Tunable Properties

Poly(ester amide)s (PEAs) and related polyesters are significant classes of synthetic polymers that merge the desirable characteristics of polyesters, such as potential biodegradability, with the high thermal and mechanical stability of polyamides. rsc.org The incorporation of the this compound moiety into these polymer backbones can yield materials with enhanced properties.

The synthesis of these polymers is typically achieved through polycondensation reactions. researchgate.netnih.gov For instance, a diacid derivative of a naphthalene carboxylic acid can be reacted with diamines or diols to produce polyamides and polyesters, respectively. A common laboratory-scale method for polyamide synthesis is the Yamazaki-Higashi phosphorylation reaction, which allows for direct polycondensation of dicarboxylic acids and diamines under mild conditions using condensing agents like triphenyl phosphite (B83602) and pyridine. rasayanjournal.co.in

The properties of the resulting polymers can be systematically "tuned" by carefully selecting the co-monomers that are polymerized with the naphthalene-based unit. The rigid naphthalene core generally increases the glass transition temperature (Tg) and enhances the thermal stability of the polymer. upc.edu The ethyl group, on the other hand, can disrupt chain packing, which may improve solubility in common organic solvents compared to polymers made from unsubstituted naphthalene carboxylic acids. researchgate.net

Below is a table illustrating how polymer properties can be tuned by varying the co-monomer reacted with a naphthalene dicarboxylic acid derivative.

Co-monomer TypeExample Co-monomerExpected Polymer Property ChangeRationale
Aliphatic Diamine EthylenediamineIncreased flexibility, lower TgIntroduction of flexible aliphatic chains into the polymer backbone. rasayanjournal.co.in
Aromatic Diamine p-PhenylenediamineIncreased rigidity, higher Tg, reduced solubilityAddition of rigid aromatic units enhances chain stiffness and intermolecular interactions. researchgate.net
Short-chain Diol 1,4-ButanediolHigher crystallinity, specific thermal propertiesRegular chain structure allows for more efficient packing.
Long-chain Diol 1,8-OctanediolIncreased flexibility, lower melting pointLonger, flexible chains increase segmental motion. nih.gov

These polymers, particularly those cast into films, have been noted for being transparent, flexible, and tough, making them suitable for various material applications. researchgate.net

Incorporating Naphthalene Carboxylic Acid Units into Block Copolymers

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. mdpi.com They are known for their ability to self-assemble into ordered nanostructures. Incorporating a monomer derived from this compound into a block copolymer can introduce specific functionalities, such as enhanced thermal stability or specific optical properties, into one of the blocks.

The synthesis of such block copolymers can be achieved through various controlled polymerization techniques. For example, a polymer chain can be synthesized using a method like Atom Transfer Radical Polymerization (ATRP), leaving a reactive end group. mdpi.com This "macroinitiator" can then be used to initiate the polymerization of a second monomer, such as a vinyl-functionalized derivative of this compound, to grow the second block.

Alternatively, different polymerization techniques can be combined. A block prepared by one method can be functionalized and then used in a second, different type of polymerization to create the final block copolymer. mdpi.com The resulting materials can be designed as thermoplastic elastomers, where the naphthalene-containing blocks form hard, physical cross-links that provide structural integrity, while softer, more flexible blocks impart elasticity. upc.edu The development of such copolymers with well-defined three-dimensional structures is a key goal in creating functional materials with molecular-scale cavities for applications like gas adsorption. beilstein-journals.org

Probes for Mechanistic Studies in Organic Reactions

While not a widespread application, carboxylic acids like this compound can serve as specialized probes for elucidating the mechanisms of organic reactions. umich.edu Their utility stems from the reactivity of the carboxyl group and the stability of the naphthalene ring, which can act as a spectroscopic reporter.

One potential application is in studying decarboxylation reactions. By isotopically labeling the carboxylic acid group (e.g., with Carbon-13 or Oxygen-18), researchers can trace the fate of these atoms throughout a reaction. If the reaction proceeds through a decarboxylation step, the labeled carbon dioxide or water can be detected, confirming the proposed mechanism. This technique is crucial for understanding enzymatic and chemical processes where C-C bond cleavage occurs. umich.edu

Furthermore, the naphthalene moiety has distinct spectroscopic properties (UV-Vis absorption and fluorescence) that can be sensitive to its local environment. If the molecule is involved in a reaction, changes in its electronic environment can be monitored spectroscopically to provide kinetic data or to detect the formation of reaction intermediates. In photochemical studies, the naphthalene group can act as a photosensitizer or a photo-reactive center, and the carboxylic acid group can influence the reaction pathway, providing insights into complex photochemical mechanisms. researchgate.net

Environmental Fate and Degradation Mechanisms (Academic Focus)

Understanding the environmental persistence and degradation of naphthalene derivatives is crucial due to their presence in the environment from industrial sources. Academic research focuses on the pathways through which these compounds are broken down by light and microorganisms.

Photochemical Degradation Pathways

The photochemical degradation of aromatic carboxylic acids is initiated by the absorption of UV radiation by the aromatic ring system. nih.gov For this compound, several degradation pathways are plausible, often involving reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻) generated in the presence of light and oxygen. researchgate.net

Potential photochemical degradation steps include:

Photo-decarboxylation : The molecule may absorb a photon, leading to the cleavage of the C-C bond and the release of the carboxyl group as CO₂. This is a characteristic decomposition pathway for many aromatic carboxylic acids. nih.gov

Hydroxylation of the Aromatic Ring : Attack by photochemically generated hydroxyl radicals can introduce -OH groups onto the naphthalene ring, forming hydroxylated derivatives. frontiersin.org

Oxidation of the Ethyl Group : The ethyl side chain can be oxidized, potentially forming an alcohol, ketone, or eventually being cleaved off.

Ring Cleavage : Under prolonged irradiation and in the presence of strong oxidizing species, the aromatic rings can be opened to form smaller, aliphatic carboxylic acids and aldehydes, which are generally more biodegradable. researchgate.net

The following table summarizes potential primary intermediates in the photodegradation of this compound.

Degradation PathwayPotential Intermediate Product
Photo-decarboxylation 2-Ethylnaphthalene (B165323)
Ring Hydroxylation Hydroxy-2-ethylnaphthalene-1-carboxylic acids
Side-chain Oxidation 2-(1-Hydroxyethyl)naphthalene-1-carboxylic acid
Ring Cleavage Phthalic acid derivatives, smaller aliphatic acids

Biotransformation Mechanisms by Microorganisms (Molecular Level)

Microorganisms have evolved sophisticated enzymatic pathways to break down aromatic compounds. omicsonline.org The biotransformation of naphthalene and its derivatives is a key process in their environmental remediation. For this compound, the degradation pathway likely mirrors that of other naphthalenes, particularly 2-methylnaphthalene (B46627) and naphthalene itself, which often converge on the central intermediate, 2-naphthoic acid. nih.gov

Under anaerobic conditions, the degradation by sulfate-reducing bacteria has been shown to proceed through the following key molecular steps:

Activation : The degradation process is often initiated by the activation of the molecule. For compounds with an alkyl side chain like 2-methylnaphthalene, this can involve the addition of fumarate (B1241708) to the methyl group. nih.gov A similar activation could occur on the ethyl group of this compound.

Conversion to a Central Intermediate : The activated side chain is then oxidized, leading to the formation of 2-naphthoic acid.

Ring Reduction : The aromatic ring system is prepared for cleavage by a series of reduction reactions. Enzymes catalyze the stepwise reduction of one of the aromatic rings, leading to intermediates such as 5,6,7,8-tetrahydro-2-naphthoic acid. nih.gov This process is analogous to the benzoyl-CoA degradation pathway for monoaromatic compounds.

Ring Cleavage : Once the ring is saturated, it is cleaved. This is often followed by a series of reactions similar to the β-oxidation of fatty acids, which breaks down the resulting aliphatic chain. nih.gov Studies have identified C₁₁H₁₆O₄-diacid as an early ring-cleavage product in the degradation of 2-naphthoic acid, indicating the entire carbon skeleton is initially preserved. nih.gov

These biotransformation processes are catalyzed by specific enzymes, such as reductases and hydrolases, and represent a sustainable and eco-friendly alternative to traditional chemical degradation methods. omicsonline.org

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